6-tert-Butyl-quinoxalin-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
6-tert-butyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-12(2,3)8-4-5-9-10(6-8)13-7-11(15)14-9/h4-7H,1-3H3,(H,14,15) |
InChI Key |
GFLFUXQOPZNPEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC(=O)C=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Tert Butyl Quinoxalin 2 Ol and Its Analogs
Historical and Contemporary Approaches to Quinoxaline (B1680401) Nucleus Formation
The construction of the fundamental quinoxaline ring system is the primary step in the synthesis of 6-tert-butyl-quinoxalin-2-ol. Various methods have been established, ranging from classical condensation reactions to more modern cyclization strategies.
Cyclocondensation Reactions of o-Phenylenediamines with Dicarbonyl Precursors
The most traditional and widely employed method for quinoxaline synthesis is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. nih.govsapub.org This approach, often referred to as the Hinsberg or Körner synthesis, is highly versatile and can be adapted to produce a wide array of substituted quinoxalines. nih.gov The reaction typically proceeds via a nucleophilic attack of the diamine on the dicarbonyl compound, followed by cyclization and dehydration to form the aromatic quinoxaline ring.
To synthesize this compound specifically, the logical starting material would be 4-tert-butyl-o-phenylenediamine, which ensures the tert-butyl group is correctly positioned at C-6 of the final product. The dicarbonyl precursor would be an α-keto acid or its ester, such as glyoxylic acid or ethyl glyoxylate, which provides the necessary carbonyl groups to form the quinoxalin-2-ol tautomer.
Over the years, numerous modifications have been developed to improve the efficiency, yield, and environmental footprint of this condensation reaction. nih.gov These advancements include the use of various catalytic systems and reaction conditions, as summarized in the table below.
| Catalyst/Condition | Dicarbonyl Source | Solvent | Key Advantages |
| None (Thermal) | 1,2-Diketones | Ethanol (B145695) | Simple, classical method. |
| Acid Catalysis (e.g., HCl, PTSA) | 1,2-Dicarbonyl derivatives | Propan-1-ol | Increased reaction rate. sapub.org |
| Iodine | α-Dicarbonyl derivatives | Ethanol (Microwave) | High yields, short reaction times. sapub.org |
| Ammonium bifluoride (NH4HF2) | 1,2-Dicarbonyl compounds | Aqueous ethanol | Mild conditions, excellent yields, regioselective. nih.gov |
| Organocatalysts (e.g., nitrilotris(methylenephosphonic acid)) | 1,2-Dicarbonyl compounds | Not specified | Short reaction times, high yields (80-97%). nih.gov |
| Catalyst-Free (Visible Light) | α-Hydroxy ketones | Water | Green, sustainable pathway using TBHP as oxidant. nih.gov |
Intramolecular Cyclization Strategies for Quinoxalin-2-one and Quinoxalin-2-ol Scaffolds
Intramolecular cyclization offers an alternative route to the quinoxalin-2-one core, which exists in tautomeric equilibrium with quinoxalin-2-ol. These methods typically involve constructing a precursor that already contains the necessary atoms and then inducing ring closure.
One notable strategy is the tandem nitrosation/cyclization of N-aryl cyanoacetamides using tert-butyl nitrite (B80452). organic-chemistry.org This approach provides quinoxalin-2-ones with good functional group tolerance. Another example involves an iron-catalyzed intramolecular C(sp2)–N cyclization of 1-(N-arylpyrrol-2-yl)ethanone O-acetyl oximes, which leads to the formation of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives through N–O bond cleavage and C–H arylation. acs.org While this leads to a fused system, the underlying principle of intramolecular cyclization to form a quinoxaline-type structure is well-demonstrated. A mild and convenient protocol for the cyclization of N-protected o-phenylenediamines with carbonyl compounds in the presence of trifluoroacetic acid also provides a reliable route to quinoxalin-2(1H)-ones at room temperature. rsc.org
Ring Transformation Methodologies in Quinoxaline Synthesis
Ring transformation represents a more complex but powerful method for synthesizing heterocyclic systems like quinoxalines. This approach involves the conversion of a pre-existing heterocyclic ring into the desired quinoxaline scaffold. For instance, the synthesis of fused quinoxaline systems, such as furo[2,3-b]quinoxalines, can be achieved from 2,3-dichloroquinoxaline (B139996). arkat-usa.org This involves a Pd/Cu-catalyzed alkylation followed by a ring-closing reaction, demonstrating how the quinoxaline core can be built upon and transformed. arkat-usa.org While less common for the synthesis of simple quinoxalin-2-ols, these methodologies highlight the versatility of synthetic strategies available for accessing complex quinoxaline derivatives.
Regioselective Functionalization Techniques for Quinoxalin-2-ol Derivatives
Once the quinoxalin-2-ol nucleus is formed, or by using a pre-substituted starting material, further functionalization can be achieved. The regioselectivity of these reactions is paramount for the synthesis of a specific isomer like this compound.
Introduction of the tert-Butyl Group at Position 6
The most direct and regioselective method to synthesize this compound is not through the functionalization of a pre-existing quinoxalin-2-ol, but rather by employing a substituted precursor in the initial ring-forming reaction. As mentioned in section 2.1.1, the condensation of 4-tert-butyl-o-phenylenediamine with an α-keto acid derivative is the most reliable strategy. This "bottom-up" approach ensures that the bulky tert-butyl group is unambiguously located at the desired C-6 position, avoiding the formation of other isomers that would necessitate complex purification steps.
While direct electrophilic functionalization of the quinoxalin-2-ol ring is a potential strategy for introducing substituents, the regiochemical outcome is dictated by the electronic properties of the heterocyclic system. Electrophilic substitution reactions, such as nitration, on the benzene (B151609) portion of the quinoxalin-2(1H)-one scaffold have been investigated.
Contrary to a hypothesis that nitration might lead to C-6 substitution, experimental studies have shown that the reaction is highly regioselective for other positions. Research has demonstrated that the metal-free nitration of quinoxalin-2(1H)-ones using tert-butyl nitrite occurs selectively at the C-7 position of the phenyl ring. rsc.orgnih.gov In some cases, minor formation of the C-5 nitro product is observed, but C-6 substitution is not reported as a significant pathway. rsc.org
The observed regioselectivity can be attributed to the directing effects of the heterocyclic ring and the lactam functionality. The electron-withdrawing nature of the pyrazinone ring deactivates the fused benzene ring towards electrophilic attack, and the existing substituents direct incoming electrophiles primarily to the C-7 position.
The table below summarizes the outcomes of nitration on representative quinoxalin-2(1H)-one substrates.
| Substrate | Nitrating Agent | Major Product | Reference |
| 1-Methylquinoxalin-2(1H)-one | t-Butyl nitrite | 1-Methyl-7-nitroquinoxalin-2(1H)-one | nih.gov |
| Quinoxalin-2(1H)-ones | t-Butyl nitrite | 7-Nitro and 5-nitro quinoxalin-2(1H)-ones | rsc.org |
These findings indicate that electrophilic nitration is not a viable method for accessing 6-substituted quinoxalin-2-ols. Therefore, the use of a pre-substituted o-phenylenediamine remains the most effective and regioselective synthetic strategy.
Directed Functionalization and Cross-Coupling Approaches (e.g., Suzuki coupling)
Directed functionalization and cross-coupling reactions are powerful tools for the late-stage modification of the quinoxaline core, allowing for the introduction of diverse substituents. Among these, the Suzuki-Miyaura cross-coupling reaction is a prominent method for forming carbon-carbon bonds.
The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound (such as a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of analogs of this compound, a pre-functionalized quinoxaline, such as a halogenated derivative, can be used as the electrophilic partner. For instance, a chloro-substituted quinoxalin-2-ol could be coupled with an appropriate boronic acid to introduce various aryl or alkyl groups at specific positions on the quinoxaline ring.
The general mechanism of the Suzuki coupling involves a catalytic cycle that includes the oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the cross-coupled product and regenerate the catalyst.
A key advantage of the Suzuki coupling is its high tolerance for a wide variety of functional groups, which minimizes the need for protecting groups and allows for the synthesis of complex molecules. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be fine-tuned to optimize the yield and selectivity of the desired product.
Below is a table summarizing representative conditions for Suzuki-Miyaura cross-coupling reactions involving quinoxaline derivatives, based on literature precedents.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 2,6-Dichloroquinoxaline | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 90 | High |
| 6-Bromoquinoxalin-2-ol | Arylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | Good to Excellent |
| 2-Chloro-6-tert-butylquinoxaline | Alkylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 110 | Moderate to Good |
Strategies for Constructing the Quinoxalin-2-ol Moiety
The fundamental approach to constructing the quinoxalin-2-ol ring system involves the cyclocondensation of an o-phenylenediamine with a suitable α-dicarbonyl compound or its synthetic equivalent. For the synthesis of this compound, the key starting material is 4-tert-butyl-1,2-phenylenediamine.
A common and straightforward method is the reaction of 4-tert-butyl-1,2-phenylenediamine with glyoxylic acid. This reaction proceeds via an initial condensation to form an imine, followed by an intramolecular cyclization and subsequent dehydration to yield the desired this compound. The reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, and may be facilitated by heating.
Alternatively, diethyl oxalate (B1200264) can be employed as the C2 synthon. The reaction with 4-tert-butyl-1,2-phenylenediamine would initially form an amide linkage, which then undergoes an intramolecular cyclization to furnish the quinoxalin-2-ol core.
The choice of the C2 component can influence the reaction conditions and the potential for side products. The table below illustrates common C2 synthons used for the construction of the quinoxalin-2-ol moiety.
| o-Phenylenediamine Derivative | C2 Synthon | Typical Conditions | Product |
| 4-tert-Butyl-1,2-phenylenediamine | Glyoxylic acid | Ethanol, reflux | This compound |
| 4-tert-Butyl-1,2-phenylenediamine | Diethyl oxalate | Acetic acid, heat | This compound |
| 4-tert-Butyl-1,2-phenylenediamine | α-Keto acids | Various solvents, heat | 3-Substituted-6-tert-butyl-quinoxalin-2-ols |
Green Chemistry and Sustainable Synthesis Approaches for Quinoxalines
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. Green chemistry principles, such as the use of safer solvents, catalyst-free conditions, and energy-efficient reaction activation, have been increasingly applied to the synthesis of quinoxalines.
Catalyst-Free and Solvent-Free Methodologies
Catalyst-free and solvent-free approaches offer significant advantages in terms of reducing waste, simplifying purification procedures, and minimizing environmental impact. For the synthesis of quinoxaline derivatives, these methods often rely on the intrinsic reactivity of the starting materials under specific conditions, such as thermal activation.
The condensation of o-phenylenediamines with α-dicarbonyl compounds can, in some cases, be performed without a catalyst and in the absence of a solvent, or by using water as a green solvent. These reactions are often promoted by simply heating the neat mixture of reactants. This approach not only reduces the use of hazardous organic solvents but can also lead to higher yields and shorter reaction times.
Microwave-Assisted and Photochemical Syntheses
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. orgsyn.org Microwave irradiation provides rapid and uniform heating, which can significantly reduce reaction times from hours to minutes and often leads to improved yields and cleaner reaction profiles. orgsyn.org The synthesis of quinoxalines via the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds has been successfully achieved under microwave irradiation, often in solvent-free conditions or using green solvents like ethanol or water.
Photochemical synthesis represents another green and sustainable approach. Visible-light-mediated reactions, in particular, are attractive as they utilize a renewable energy source. Photocatalysis can enable the C-H functionalization of quinoxalin-2(1H)-ones, allowing for the introduction of various substituents under mild and environmentally friendly conditions. These reactions can proceed without the need for external photocatalysts by leveraging the inherent photochemical properties of the quinoxalinone scaffold itself.
The following table provides a comparative overview of different green synthesis approaches for quinoxalines.
| Method | Activating Agent | Solvent/Conditions | Key Advantages |
| Catalyst-Free | Thermal | Neat or Water | Reduced waste, simplified work-up |
| Microwave-Assisted | Microwave Irradiation | Solvent-free or Green Solvents | Rapid reaction times, high yields |
| Photochemical | Visible Light | Ambient temperature | Use of renewable energy, mild conditions |
Purification and Isolation Techniques for Quinoxalin-2-ol Derivatives
The purification and isolation of the target compound are critical steps in any synthetic procedure to ensure the desired level of purity for subsequent applications. For quinoxalin-2-ol derivatives, several standard techniques are commonly employed.
Recrystallization is a widely used method for purifying solid organic compounds. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at an elevated temperature but poorly at room temperature, allowing for the formation of pure crystals upon cooling. Common solvents for the recrystallization of quinoxalin-2-ols include ethanol, methanol, and mixtures of ethyl acetate (B1210297) and hexanes. The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration.
Column chromatography is another powerful purification technique that separates compounds based on their differential adsorption onto a stationary phase. For quinoxalin-2-ol derivatives, silica (B1680970) gel is a commonly used stationary phase. The crude mixture is loaded onto the column and eluted with a suitable solvent system, typically a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent is gradually increased to effect the separation of the desired compound from impurities. Flash column chromatography is a faster variant of this technique that uses pressure to accelerate the solvent flow.
The purity of the isolated this compound can be assessed by various analytical methods, including Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
| Purification Technique | Principle | Typical Solvents/Stationary Phase | Applicability for Quinoxalin-2-ols |
| Recrystallization | Differential solubility | Ethanol, Methanol, Ethyl Acetate/Hexanes | Effective for crystalline solids |
| Column Chromatography | Differential adsorption | Silica gel with Hexane/Ethyl Acetate gradient | Versatile for a wide range of purities and scales |
Chemical Reactivity and Transformation Studies of 6 Tert Butyl Quinoxalin 2 Ol
Reactivity of the Quinoxalin-2-ol Core
The quinoxaline (B1680401) ring is an electron-deficient N-heterocycle, which significantly influences its reactivity. The presence of the hydroxyl group at the C-2 position introduces further complexity, most notably through tautomerism.
Tautomerism Studies: Keto-Enol Equilibrium (Quinoxalin-2-ol vs. Quinoxalin-2(1H)-one)
Quinoxalin-2-ol derivatives exist in a dynamic equilibrium between two tautomeric forms: the enol-imine (quinoxalin-2-ol) and the keto-amine (quinoxalin-2(1H)-one). This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of double bonds. libretexts.orgchemistrysteps.com The equilibrium position is influenced by factors such as substitution, solvent, and electronic effects. masterorganicchemistry.com
For most simple aldehydes and ketones, the keto form is overwhelmingly favored at equilibrium due to the greater strength of the C=O double bond compared to the C=C double bond. khanacademy.org However, in heterocyclic systems like quinoxalines, the stability of the tautomers is also critically dependent on aromaticity. masterorganicchemistry.com
Computational studies, such as those using Density Functional Theory (DFT), on related benzo[f]quinoxaline (B1213846) systems have shown that the enol-imine tautomer can be the more stable form. scielo.br The preference for the enol form in these cases is attributed to the enhanced aromatic character of the entire ring system in this configuration. scielo.br For 6-tert-Butyl-quinoxalin-2-ol, the equilibrium would lie between the aromatic alcohol form and the non-aromatic (in the pyrazine (B50134) ring) amide form. The significant energy penalty associated with disrupting the aromaticity of the heterocyclic core suggests that the enol-imine tautomer, this compound, is the predominant species under most conditions.

| Tautomer Form | Key Structural Features | Relative Stability Driver |
| Enol-imine (Quinoxalin-2-ol) | -OH group, Aromatic pyrazine ring | Enhanced aromaticity of the bicyclic system scielo.br |
| Keto-amine (Quinoxalin-2(1H)-one) | C=O group, -NH group, Non-aromatic pyrazine ring | Stronger C=O bond |
Electrophilic Aromatic Substitution Reactions on the Quinoxaline Ring System
Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The feasibility and regioselectivity of this reaction are governed by the electronic properties of the substituents already present on the ring.
In this compound, the benzene (B151609) portion of the molecule is subject to the directing effects of two key groups: the hydroxyl (-OH) group (in the enol tautomer) or amide group (in the keto tautomer) and the tert-butyl group.
Hydroxyl/Amide Group: The hydroxyl group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. Similarly, the nitrogen atom in the keto-amine tautomer also directs ortho and para.
tert-Butyl Group: As an alkyl group, the tert-butyl substituent is a weak activating group and an ortho, para-director, primarily through an inductive effect and hyperconjugation. stackexchange.comucla.edu
The combined effect of these groups strongly activates the benzene ring for electrophilic attack at the positions ortho and para to the hydroxyl/amide group (C-5 and C-7). However, the bulky nature of the tert-butyl group at C-6 creates significant steric hindrance, which can impede attack at the adjacent C-5 and C-7 positions. msu.eduucalgary.ca
| Position on Benzene Ring | Electronic Effect (Activation) | Steric Effect (Hindrance) | Predicted Reactivity |
|---|---|---|---|
| C-5 | Activated (ortho to -OH directing influence) | Hindered (adjacent to tert-butyl) | Low |
| C-7 | Activated (para to -OH directing influence) | Hindered (adjacent to tert-butyl) | Low |
| C-8 | Activated | Accessible | High |
Nucleophilic Substitution Reactions at C-2 (e.g., replacement of -OH)
The direct replacement of the hydroxyl group at the C-2 position by a nucleophile is challenging because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. For a substitution reaction to occur, the -OH group must first be converted into a better leaving group. This can be achieved by protonation under acidic conditions to form an oxonium ion (-OH₂⁺) or by conversion to an ester, such as a tosylate or mesylate, which are excellent leaving groups.
Once activated, the C-2 position can be attacked by various nucleophiles. Studies on other 2-substituted quinoxalines have demonstrated that nucleophilic substitution is a viable method for introducing new functional groups. nih.gov For example, reacting 2-phenylquinoxaline (B188063) with organolithium reagents can lead to substitution at the C-3 position, but the principles are relevant. nih.gov The success of these reactions often depends on the strength of the nucleophile and the nature of the existing substituent. nih.gov Strong nucleophiles, such as organometallic reagents or anions of active methylene (B1212753) compounds, would likely be required to achieve substitution at the C-2 position of an activated this compound derivative.
Transformations Involving the tert-Butyl Substituent
The tert-butyl group is generally considered to be robust and non-reactive. Its primary influence on the molecule is through its steric bulk and electronic properties.
Stability and Steric Hindrance Effects of the tert-Butyl Group
The tert-butyl group is a large, sterically demanding substituent. Its presence at the C-6 position of the quinoxaline ring imparts significant steric congestion. nih.gov This steric hindrance has several consequences:
Reaction Shielding: As discussed in the context of EAS, the tert-butyl group can physically block or hinder the approach of reagents to the neighboring C-5 and C-7 positions. youtube.com
Conformational Rigidity: The bulky group can restrict the rotation of adjacent bonds and lock the molecule into a more rigid conformation, which can influence its interaction with other molecules. nih.gov
Chemical Stability: The tert-butyl group is highly stable due to the strong C-C single bonds and the absence of α-hydrogens that could participate in many common side-chain reactions.
This stability is a key reason for its frequent use in medicinal chemistry, where it can serve as a metabolically stable anchor or a group that occupies a specific hydrophobic pocket in a receptor. nih.gov
Reactions Involving the tert-Butyl Group (e.g., potential for oxidation or fragmentation)
Despite its general stability, the tert-butyl group can undergo specific transformations under certain conditions.
Oxidation: Direct oxidation of the tert-butyl group is difficult because it lacks benzylic hydrogens, which are typically the site of oxidative attack in alkylarenes. pressbooks.pub Standard oxidizing agents like potassium permanganate (B83412) or chromic acid are generally ineffective. However, recent advances have shown that directed catalytic hydroxylation of the sterically congested primary C-H bonds within a tert-butyl group is possible using specialized manganese-based catalysts, effectively converting the group into a functional handle. nih.gov
Fragmentation: The tert-butyl group is prone to fragmentation under high-energy conditions, such as those found in mass spectrometry. Upon ionization, cleavage of the bond connecting the tert-butyl group to the aromatic ring is a common fragmentation pathway. pearson.com This is because it leads to the formation of a highly stable tert-butyl carbocation ((CH₃)₃C⁺). This characteristic fragmentation pattern can be a useful tool in the structural elucidation of molecules containing this moiety. nih.govlibretexts.org Photodissociation studies on related tert-butyl-containing radicals have also shown fragmentation pathways. nih.gov
Metal-Catalyzed Reactions and Ligand Design with Quinoxalin-2-ol Derivatives
The quinoxalin-2-ol scaffold, and its tautomeric quinoxalin-2(1H)-one form, possesses multiple coordination sites—specifically the heterocyclic nitrogen atoms and the exocyclic oxygen atom. This structural feature makes it a versatile ligand for coordinating with various transition metals, paving the way for applications in catalysis and materials science.
Quinoxaline-based ligands are utilized in a range of metal-catalyzed reactions due to their ability to form stable complexes with transition metals. ijfans.org The nitrogen atoms within the pyrazine ring and the keto-oxygen of the quinoxalin-2(1H)-one tautomer can act as donor sites, stabilizing the metal center and modulating its catalytic activity. researchgate.net
In the context of allylic oxidation, a crucial transformation in organic synthesis, transition metal catalysts facilitate the selective oxidation of an allylic C-H bond. While direct examples of this compound being used in allylic oxidation are not prominent in the literature, the structural features of its metal complexes are conducive to such catalytic activity. A hypothetical catalytic cycle could involve the coordination of a palladium(II) center to a quinoxalin-2-ol ligand. This complex could then interact with an alkene, leading to the cleavage of an allylic C-H bond and the formation of a π-allyl palladium intermediate. Subsequent nucleophilic attack and regeneration of the catalyst would yield the oxidized product. The ligand's role would be to stabilize the palladium center throughout this process and influence the reaction's selectivity and efficiency. This potential application is analogous to established catalytic systems where N,O-bidentate ligands support palladium-catalyzed allylic oxidations. rsc.org
The coordination chemistry of quinoxalin-2-one derivatives is well-documented, with the scaffold acting as a versatile ligand for a variety of transition metal ions. The molecule can coordinate as a neutral ligand or, upon deprotonation of the N-H bond in the quinoxalin-2(1H)-one tautomer, as an anionic ligand. Coordination typically occurs through the heterocyclic nitrogen and/or the exocyclic carbonyl oxygen.
Studies on ligands such as 3-(2-oxo-2-p-tolylethyl)quinoxalin-2(1H)-one have demonstrated their ability to form stable complexes with metals including Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net Characterization of these complexes using elemental analysis, spectral data, and magnetic moments has often indicated the formation of octahedral geometries. researchgate.net Similarly, other quinoxaline-based Schiff base ligands have been shown to form stable, often octahedral, complexes with Co(II), Ni(II), and Zn(II), while Cu(II) can form distorted octahedral geometries. nih.gov The specific coordination mode and resulting geometry are influenced by the metal ion, the substituents on the quinoxaline ring, and the reaction conditions. For instance, the crystal structure of a Cu(II) complex with quinoxaline itself shows the ligand acting in a bidentate bridging fashion to create a 1-D polymer chain with a distorted square planar geometry around the copper center. isca.me
The table below summarizes the observed coordination behavior of a representative quinoxalin-2(1H)-one derivative with various transition metals.
| Metal Ion | Coordination Mode | Proposed Geometry | Characterization Methods | Reference |
| Mn(II) | Bidentate (N, O) | Octahedral | Elemental Analysis, IR, Magnetic Moment, Thermal Analysis | researchgate.net |
| Fe(III) | Bidentate (N, O) | Octahedral | Elemental Analysis, IR, Magnetic Moment, Thermal Analysis | researchgate.net |
| Co(II) | Bidentate (N, O) | Octahedral | Elemental Analysis, IR, Magnetic Moment, Thermal Analysis | researchgate.net |
| Ni(II) | Bidentate (N, O) | Octahedral | Elemental Analysis, IR, Magnetic Moment, Thermal Analysis | researchgate.net |
| Cu(II) | Bidentate (N, O) | Distorted Octahedral | Elemental Analysis, IR, Magnetic Moment, Thermal Analysis | nih.gov |
| Zn(II) | Bidentate (N, O) | Octahedral | Elemental Analysis, IR, Magnetic Moment, Thermal Analysis | researchgate.netnih.gov |
Spectroscopic and Structural Characterization Methodologies for 6 Tert Butyl Quinoxalin 2 Ol
Advanced Spectroscopic Techniques for Elucidaion
Spectroscopic methods provide detailed information regarding the connectivity of atoms, the functional groups present, and the electronic environment within the 6-tert-Butyl-quinoxalin-2-ol molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are fundamental for establishing the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical deuterated solvent like DMSO-d₆, the spectrum of a related compound, quinoxalin-2(1H)-one, shows characteristic signals for the aromatic protons and the N-H proton. For this compound, the spectrum is expected to display distinct signals for the protons on the quinoxalinone core and the tert-butyl group. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns revealing their coupling relationships. The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet in the upfield region (around δ 1.3 ppm). The N-H proton of the lactam ring is expected to appear as a broad singlet at a downfield chemical shift (often >10 ppm).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. The spectrum of this compound would be expected to show signals for the two carbons of the tert-butyl group (a quaternary carbon and a methyl carbon), the carbons of the quinoxaline (B1680401) ring system, and the carbonyl carbon. The carbonyl carbon (C=O) is typically observed in the highly deshielded region of the spectrum (δ 150-160 ppm). The aromatic and heterocyclic carbons will resonate in the δ 110-150 ppm range. The quaternary and methyl carbons of the tert-butyl group are expected around δ 35 and δ 31 ppm, respectively, based on data from the analogous 6-(tert-Butyl)-4-phenylquinoline rsc.org.
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish definitive structural assignments.
COSY: This experiment would reveal the coupling network between protons, helping to assign the positions of substituents on the aromatic ring by identifying adjacent protons.
HSQC: This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon in the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~155 |
| Aromatic CH | 7.0 - 8.0 | 115 - 140 |
| C-NH | - | ~145 |
| C-tert-Butyl | - | ~149 |
| Quaternary C (tert-Butyl) | - | ~35 |
| CH₃ (tert-Butyl) | ~1.3 (s, 9H) | ~31 |
| NH | >10 (br s, 1H) | - |
Chemical shifts are approximate and can vary based on solvent and other experimental conditions. Data is extrapolated from quinoxalin-2-one and 6-(tert-Butyl)-4-phenylquinoline.
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. Using techniques like Electrospray Ionization (ESI), the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) of this compound can be measured with a high degree of accuracy (typically to within 5 ppm).
For this compound (C₁₂H₁₄N₂O), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical mass provides strong evidence for the proposed molecular formula, distinguishing it from other potential structures with the same nominal mass. For instance, the HRMS data for a related compound, 6-(tert-Butyl)-4-phenylquinoline, shows the calculated and found masses for the [M+H]⁺ ion, confirming its molecular formula rsc.org.
Table 2: Theoretical HRMS Data for this compound
| Molecular Formula | Ion Type | Calculated Exact Mass |
| C₁₂H₁₄N₂O | [M+H]⁺ | 203.1184 |
| C₁₂H₁₄N₂O | [M+Na]⁺ | 225.1004 |
| C₁₂H₁₄N₂O | [M-H]⁻ | 201.1028 |
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.
Infrared Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. A strong absorption band in the region of 1650-1680 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the cyclic amide (lactam) group. The N-H stretching vibration is expected to appear as a broad band in the range of 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the tert-butyl group would be observed just below 3000 cm⁻¹. Bending vibrations for the aromatic ring and the alkyl group will be present in the fingerprint region (below 1500 cm⁻¹). For quinoxalin-2(1H)one derivatives, characteristic bands for C=N and C=C stretching are also observed in the 1400-1620 cm⁻¹ region nih.gov.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C and C=N stretching vibrations of the aromatic and heterocyclic rings are often strong in the Raman spectrum. The symmetric vibrations of the tert-butyl group would also be expected to produce characteristic Raman signals.
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
| N-H | Stretching | 3200-3400 (broad) | Weak |
| Aromatic C-H | Stretching | > 3000 | Medium |
| Aliphatic C-H | Stretching | < 3000 | Medium-Strong |
| C=O | Stretching | 1650-1680 | Medium |
| C=N / C=C | Stretching | 1400-1620 | Strong |
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound, like other quinoxalin-2-one derivatives, is expected to exhibit absorption bands corresponding to π→π* and n→π* transitions. Studies on similar 2(1H)-quinoxalin-2-one derivatives show strong absorption peaks around 327 nm and 340 nm, with a weaker peak around 280 nm nih.gov. The absorptions around 280 nm and 327 nm are attributed to π→π* transitions within the aromatic system, while the longer wavelength absorption around 340 nm is likely due to a combination of n→π* and π→π* transitions nih.gov. The tert-butyl group, being an auxochrome, may cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoxalin-2-one.
Table 4: Typical UV-Vis Absorption Data for Quinoxalin-2-one Derivatives
| Wavelength (λmax) | Type of Transition | Typical Molar Absorptivity (ε) |
| ~280 nm | π→π | High |
| ~327 nm | π→π | High |
| ~340 nm | n→π* and π→π* | Lower |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsional angles. This technique would also elucidate the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.
For quinoxalin-2-one and its derivatives, an important structural aspect that can be confirmed by X-ray crystallography is the tautomeric form present in the solid state. These compounds can exist in either the lactam (keto) or lactim (enol) form. Crystallographic studies on similar quinolin-2-one systems have shown the prevalence of the keto tautomer, which engages in hydrogen bonding bohrium.com. It is expected that this compound would also crystallize in the lactam form, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen acting as an acceptor, likely forming dimeric or polymeric structures in the solid state. The analysis would also confirm the geometry of the quinoxaline ring system and the orientation of the tert-butyl group.
Table 5: Expected Crystallographic Parameters and Structural Features for this compound
| Parameter | Expected Observation |
| Tautomeric Form | Lactam (keto) form |
| Hydrogen Bonding | Intermolecular N-H···O=C hydrogen bonds |
| Crystal Packing | Formation of dimers or polymeric chains |
| Ring Geometry | Planar or near-planar quinoxalinone ring system |
| Tert-butyl Group | Tetrahedral geometry with typical C-C bond lengths |
Theoretical and Computational Chemistry Investigations of 6 Tert Butyl Quinoxalin 2 Ol
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, electronic distribution, and energy levels with high accuracy.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It has been successfully applied to quinoxaline (B1680401) derivatives to determine their optimized molecular structures and electronic properties. researchgate.netiiste.org The B3LYP (Becke's three-parameter and Lee–Yang–Parr) hybrid functional, often paired with basis sets like 6-311G(d,p) or 6-311++G(d,p), is commonly employed for these calculations. researchgate.netnih.gov
These studies begin by performing a full geometry optimization of the molecule, which calculates the lowest energy arrangement of its atoms. nih.gov The results provide precise information on bond lengths, bond angles, and dihedral angles. For quinoxalinone systems, DFT calculations accurately reproduce structural parameters that are in good agreement with experimental data, such as those obtained from X-ray crystallography. nih.govresearchgate.net This optimized geometry is crucial as it forms the basis for calculating other properties, including electronic charge distribution, dipole moment, and molecular orbitals. researchgate.net
| Parameter | Typical Calculated Value (Å or °) | Significance |
|---|---|---|
| C=O Bond Length | ~1.22 Å | Indicates the double bond character of the carbonyl group. |
| C-N Bond Length (Amide) | ~1.37 Å | Reflects partial double bond character due to resonance. |
| C=C Bond Length (Aromatic) | ~1.39 - 1.42 Å | Typical values for aromatic carbon-carbon bonds. |
| C-N-C Bond Angle | ~120° | Consistent with sp² hybridization of the nitrogen atom. |
| Ring Planarity | Near 0° (Dihedral) | The bicyclic quinoxalinone core is largely planar. |
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. researchgate.net
A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive and can be more easily polarized. nih.gov For quinoxaline derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their electron density distributions. researchgate.net This analysis helps predict the most likely sites for electrophilic and nucleophilic attack. nih.gov
| Parameter | Formula | Interpretation |
|---|---|---|
| HOMO Energy (EHOMO) | - | Related to the ionization potential; ability to donate an electron. |
| LUMO Energy (ELUMO) | - | Related to the electron affinity; ability to accept an electron. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. Soft molecules have a small gap. researchgate.net |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. researchgate.net |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |
Computational methods are invaluable for interpreting and predicting spectroscopic data. DFT calculations can simulate various types of spectra, including vibrational (Infrared and Raman) and electronic (UV-Visible) spectra, as well as Nuclear Magnetic Resonance (NMR) chemical shifts. scispace.com
Vibrational Spectra (IR/Raman): By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to specific molecular motions (stretching, bending) can be determined. scispace.com These calculated frequencies are often scaled by a factor (e.g., 0.9679) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental IR and Raman spectra. scispace.com This allows for precise assignment of observed spectral bands to specific functional groups, such as the C=O stretch in the quinoxalinone ring. scispace.com
Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths. This allows for the prediction of the absorption wavelengths (λmax) in a UV-Vis spectrum. scispace.com For quinoxalinones, TD-DFT can identify key electronic transitions, such as n→π* or π→π*, and predict how they are affected by the molecular structure and solvent. scispace.com
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. scispace.com These theoretical predictions are highly useful for assigning signals in experimental NMR spectra and confirming the chemical structure of the compound. scispace.com
Conformational Analysis and Tautomeric Preference Studies
Molecules like 6-tert-Butyl-quinoxalin-2-ol can exist in different forms, including various conformations and tautomers. Computational chemistry is essential for evaluating the relative stabilities of these forms and understanding the factors that govern their equilibrium.
Quinoxalin-2-ol can exhibit keto-enol tautomerism, existing in equilibrium between the lactam (keto) form (quinoxalin-2-one) and the lactim (enol) form (quinoxalin-2-ol). The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent.
Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on molecular properties. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular energies in different environments (e.g., gas phase vs. ethanol). nih.gov Studies on similar heterocyclic systems have shown that polar solvents tend to stabilize the more polar tautomer. For the quinoxalinone system, the lactam form is generally more polar and is therefore expected to be favored in polar solvents due to stronger dipole-dipole interactions and hydrogen bonding with solvent molecules. DFT calculations can quantify this stabilization, predicting the relative energies and equilibrium constants of the tautomers in various solvents. nih.gov
The stability of a particular conformation is determined by a complex interplay of intramolecular interactions. The bulky tert-butyl group at the 6-position introduces significant stereoelectronic effects. Its size can influence the orientation of neighboring groups and may cause minor distortions in the planarity of the quinoxaline ring system to alleviate steric strain.
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions, offering insights that are often inaccessible through experimental means alone. For the synthesis of quinoxaline derivatives, these methods can be used to map out reaction pathways, identify intermediates, and determine the energetic feasibility of proposed mechanisms.
Transition State Characterization for Key Synthetic Steps
The synthesis of the quinoxaline core typically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com While numerous synthetic protocols exist, including transition-metal-free and catalyst-free methods, computational studies are essential for precisely characterizing the transition states of these reactions. nih.govrsc.org
Transition state calculations allow chemists to visualize the geometry of the highest-energy point along the reaction coordinate and to calculate its energy. This information is crucial for understanding the kinetics of a reaction. For instance, in the cyclization step to form the quinoxaline ring, computational models can determine the exact bond-forming and bond-breaking processes, providing a detailed atomistic picture of this critical transformation. Although specific data for this compound is not available, these methods are broadly applicable to its synthesis.
Understanding Catalytic Cycles and Energy Barriers (e.g., H-atom abstraction)
Many synthetic routes for quinoxaline derivatives employ catalysts to improve efficiency and yield. mtieat.orgchim.it Computational chemistry is instrumental in elucidating the complete catalytic cycle. This involves calculating the energy of all intermediates and transition states, thereby creating a full energy profile for the reaction.
A key mechanistic step in the functionalization of some heterocyclic compounds is hydrogen atom transfer (HAT). mdpi.com In the context of quinoxalin-2(1H)-one chemistry, proposed mechanisms for C-H functionalization sometimes involve HAT processes. mdpi.com Computational modeling can calculate the energy barriers associated with such steps. For example, in a proposed visible-light-driven reaction, a hydrogen atom abstraction occurs between a reaction intermediate and an oxygen radical to yield the final product. mdpi.com Calculating the activation energy for this HAT step helps to validate the proposed mechanism and understand the factors controlling reaction selectivity.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
Molecular dynamics (MD) simulations offer a way to observe the motion of molecules over time, providing insights into their dynamic behavior, conformational flexibility, and interactions with their environment. While specific MD studies on this compound are not documented, the methodology has been applied extensively to other quinoxaline derivatives to explore their interactions with biological targets. utrgv.edunih.govdoaj.orgrsc.org
These simulations can reveal how a quinoxaline derivative fits into the binding pocket of a protein, identify key amino acid residues involved in the interaction, and estimate the stability of the resulting complex. nih.govtandfonline.com For example, MD simulations performed on novel 2-piperazinyl quinoxaline derivatives suggested they could be effectively wrapped in the catalytic cavity of the c-Kit tyrosine kinase receptor, a target in cancer therapy. rsc.org Similarly, simulations have been used to calculate the binding free energies for quinoxaline-based compounds with targets like E. coli beta-Ketoacyl-acyl carrier protein synthase III, providing a rationale for their antimicrobial activity. doaj.org Such approaches could theoretically be used to study how this compound interacts with various solvents, revealing information about its solubility and local solvent structure.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Trends
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or chemical properties. By building mathematical models, QSAR can predict the activity of new, unsynthesized molecules.
Several studies have developed robust 3D-QSAR models for various series of quinoxaline derivatives to identify the structural features essential for their biological activity. nih.govtandfonline.com For instance, a combined 3D-QSAR, molecular docking, and molecular dynamics study was conducted on a series of quinoxaline derivatives to identify novel inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer treatment. nih.gov The resulting models provided contour maps that offered insights into the structural requirements for substituents on the quinoxaline core to enhance inhibitory activity. nih.gov Another QSAR study on 6H-indolo[2,3-b]quinoxaline derivatives suggested that cytotoxic potency could be increased by incorporating cyclic substituents or those with primary carbon atoms. researchgate.net
These models are built using statistical methods to correlate calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally measured activities. The predictive power of these models is rigorously validated before they are used to guide the design of new compounds.
Table 1: Examples of QSAR Model Statistics for Quinoxaline Derivatives
| Model Type | Target | R² (Correlation Coefficient) | Q² (Cross-validated R²) | R²_pred (Predictive R²) | Reference |
| CoMFA | VEGFR-2 | N/A | 0.663 | 0.6126 | nih.gov |
| CoMSIA | VEGFR-2 | N/A | 0.631 | 0.6974 | nih.gov |
| Atom-based 3D-QSAR | ALR2 | Excellent Statistical Measures | Excellent Statistical Measures | N/A | tandfonline.com |
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways for Highly Substituted Quinoxalines
The synthesis of quinoxaline (B1680401) derivatives has been a subject of extensive research, with a continuous drive towards more efficient, sustainable, and versatile methodologies. benthamdirect.commtieat.orgrsc.org Classical methods, while foundational, often require harsh conditions or limited substrate scope. nih.gov Consequently, modern organic synthesis has seen a surge in the development of novel strategies for the preparation of highly substituted quinoxalines, which could be adapted for the synthesis of 6-tert-Butyl-quinoxalin-2-ol and its analogs.
Recent advancements have focused on:
Green Chemistry Approaches: The use of environmentally benign solvents, and in some cases, solvent-free conditions, is a significant trend. benthamdirect.commtieat.org Microwave-assisted synthesis, for instance, has been shown to accelerate the condensation reaction of o-phenylenediamines with dicarbonyl compounds, leading to the rapid formation of quinoxaline scaffolds.
Catalytic Systems: There is a growing emphasis on the use of catalysts to improve reaction efficiency and selectivity. This includes the use of organocatalysts and transition-metal catalysts. mtieat.orgnih.gov For example, zinc triflate has been employed as a catalyst for the reaction of o-phenylenediamines and α-diketones at room temperature. mdpi.com
One-Pot Procedures: The development of one-pot, multi-component reactions is another key area. These methods offer the advantage of synthesizing complex molecules from simple precursors in a single step, which is both time and resource-efficient. mtieat.org
The exploration of these novel synthetic pathways will be crucial for accessing a wider range of substituted quinoxalines, including derivatives of this compound with tailored electronic and steric properties.
Development of Advanced Computational Models for Predicting Reactivity and Properties
Computational chemistry has emerged as a powerful tool in the study of molecular systems, and quinoxaline derivatives are no exception. Density Functional Theory (DFT) has been widely used to investigate the electronic and photophysical properties of these compounds. nih.govresearchgate.net Future research will likely focus on the development of more sophisticated computational models to provide deeper insights into the behavior of molecules like this compound.
Key areas of development include:
Predictive Power: Advanced computational models can be used to predict a range of properties, including reactivity, spectroscopic characteristics, and potential biological activity. nih.govresearchgate.net For instance, calculations of HOMO and LUMO energy levels can provide valuable information about the electron-donating and accepting capabilities of a molecule, which is crucial for applications in materials science. nih.govresearchgate.net
Structure-Activity Relationships: Computational studies can aid in the establishment of quantitative structure-activity relationships (QSAR), which are vital in the field of medicinal chemistry for the rational design of new drug candidates. mdpi.com
Mechanistic Insights: These models can also be employed to elucidate reaction mechanisms, providing a detailed understanding of the transition states and intermediates involved in chemical transformations.
The application of these advanced computational models to this compound will enable a more targeted and efficient approach to the design of new materials and molecules with desired properties.
| Computational Parameter | Significance in Quinoxaline Research |
| HOMO Energy | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | Indicates the electron-accepting ability of the molecule. |
| Energy Gap (HOMO-LUMO) | Affects the electronic absorption and emission properties. |
| Global Reactivity Descriptors | Parameters like hardness, chemical potential, and electrophilicity index provide insights into the molecule's reactivity. nih.gov |
Integration into Hybrid Materials and Nanostructures
The unique electronic properties of quinoxaline derivatives make them attractive candidates for incorporation into advanced materials. nih.gov Their strong electron-accepting nature and extended conjugation are particularly beneficial for applications in organic electronics. nih.govresearchgate.net Future research is expected to explore the integration of this compound and related compounds into hybrid materials and nanostructures.
Emerging trends in this area include:
Organic Solar Cells (OSCs): Quinoxaline derivatives have been investigated as non-fullerene acceptors in OSCs. researchgate.net
Organic Light-Emitting Diodes (OLEDs): The photoluminescent properties of quinoxalines make them suitable for use as emitters in OLEDs. nih.gov
Sensors: The sensitivity of the electronic properties of quinoxalines to their environment can be exploited for the development of chemical sensors. nih.gov
Nanoparticles: The incorporation of quinoxaline derivatives into nanoparticles can lead to novel materials with unique optical and electronic properties.
The tert-butyl group in this compound can enhance the solubility and processability of the resulting materials, making it a potentially valuable building block in this field.
Interdisciplinary Research with Other Fields of Chemistry
The versatility of the quinoxaline scaffold has led to its application in a wide range of scientific disciplines, and this trend is expected to continue. benthamdirect.commdpi.com Interdisciplinary research will be key to unlocking the full potential of this compound.
Potential areas for interdisciplinary collaboration include:
Medicinal Chemistry: Quinoxaline derivatives have a well-documented history of diverse biological activities, including anticancer, antiviral, and antimicrobial properties. benthamdirect.commdpi.comnih.govnih.gov Future research could explore the potential of this compound as a lead compound for the development of new therapeutic agents.
Supramolecular Chemistry: The quinoxaline ring system can participate in non-covalent interactions, such as π-π stacking, which can be utilized in the design of self-assembling systems and molecular recognition platforms.
Polymer Chemistry: The incorporation of the this compound moiety into polymer chains could lead to the development of new functional polymers with tailored optical and electronic properties.
Such interdisciplinary efforts will undoubtedly lead to new discoveries and applications for this class of compounds.
Q & A
Q. What are the common synthetic routes for 6-tert-Butyl-quinoxalin-2-ol, and what reaction conditions are critical for yield optimization?
Synthesis typically involves cyclization of 1,2-diamines with 1,2-diketones or glyoxal derivatives. For example, reacting tert-butyl-substituted diaminobenzene with glyoxal in acidic conditions (e.g., acetic acid) under reflux can yield the quinoxaline backbone . Key parameters include solvent choice (polar aprotic solvents enhance cyclization), temperature control (80–120°C), and catalyst selection (acid catalysts like H₂SO₄ or Lewis acids). Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometry of reactants .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly for verifying tert-butyl group placement (δ ~1.3 ppm for C(CH₃)₃ in ¹H NMR) and hydroxyl proton identification (δ ~10–12 ppm). Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while FT-IR identifies the hydroxyl stretch (~3200–3500 cm⁻¹) and quinoxaline ring vibrations .
Q. What are the key physical and chemical properties of this compound relevant to laboratory handling?
The compound’s lipophilicity (logP ~2.5–3.0) is influenced by the tert-butyl group, making it soluble in organic solvents like DCM or ethyl acetate. Its melting point (estimated 150–170°C) and stability under inert atmospheres are critical for storage. Decomposition risks arise under strong oxidizing conditions or prolonged exposure to light .
Q. How should researchers safely handle and store this compound?
Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Store in airtight containers under nitrogen at 2–8°C to prevent oxidation. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous organic waste .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic reactions?
Density Functional Theory (DFT) calculations model electron density distribution, identifying reactive sites (e.g., hydroxyl group for hydrogen bonding, quinoxaline nitrogen for coordination). These studies guide catalyst design for cross-coupling reactions or regioselective substitutions. Software like Gaussian or ORCA is used with basis sets (e.g., B3LYP/6-31G*) .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
Contradictions (e.g., variable NMR shifts) may arise from impurities or tautomerism. Solutions include:
- Purification via column chromatography (silica gel, hexane/EtOAc gradient).
- Variable-temperature NMR to detect tautomeric equilibria.
- X-ray crystallography for definitive structural confirmation .
Q. How does the tert-butyl group influence the compound’s biological activity in structure-activity relationship (SAR) studies?
The tert-butyl group enhances metabolic stability by sterically shielding the quinoxaline core from enzymatic degradation. In antimicrobial assays, this substitution improves membrane permeability, increasing MIC values against Gram-positive bacteria. SAR studies require comparative assays with analogs lacking the tert-butyl group .
Q. What advanced analytical techniques quantify this compound in complex matrices (e.g., biological samples)?
LC-MS/MS with reverse-phase columns (C18) and MRM (multiple reaction monitoring) modes achieves detection limits <1 ng/mL. Internal standards (e.g., deuterated analogs) correct for matrix effects. Validation follows ICH guidelines for linearity, precision, and recovery .
Q. How can reaction kinetics studies optimize catalytic asymmetric synthesis of this compound?
Kinetic profiling (e.g., via in situ IR or HPLC) identifies rate-limiting steps, such as imine formation during cyclization. Asymmetric induction using chiral catalysts (e.g., BINOL-derived phosphoric acids) improves enantiomeric excess (ee). DOE (Design of Experiments) models optimize parameters like catalyst loading (5–10 mol%) and temperature .
Q. What methodologies assess the environmental impact of this compound degradation byproducts?
OECD guideline tests (e.g., 301F for ready biodegradability) evaluate persistence. LC-QTOF-MS identifies transformation products, while QSAR models predict ecotoxicity (e.g., LC50 for aquatic organisms). Soil adsorption studies (Kₒc values) assess mobility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
